ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a diethylamino-substituted benzamido group at position 2 and an ethyl ester at position 3. The cyclopenta[b]thiophene core is a fused bicyclic system that imparts structural rigidity, while the substituents modulate electronic and steric properties. This compound is synthesized via the Gewald reaction, a well-established method for thiophene derivatives, involving cyclopentanone, elemental sulfur, and a cyanoacetate ester, followed by amidation . Its structural analogs are explored for diverse applications, including pharmaceuticals and materials science, due to their hydrogen-bonding capabilities and aromatic π-systems .
Properties
IUPAC Name |
ethyl 2-[[4-(diethylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-12-10-14(11-13-15)19(24)22-20-18(21(25)26-6-3)16-8-7-9-17(16)27-20/h10-13H,4-9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBOZMWKJIMADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact Analysis:
- Aromatic/Hydrophobic Groups (e.g., phenylbenzoyl) : Improve thermal stability and crystallinity, favoring applications in optoelectronics .
- Thioureido Groups : Introduce hydrogen-bonding motifs (N–H···S interactions), critical for supramolecular assembly and bioactivity .
Research Implications and Gaps
- Pharmacological Potential: The diethylamino group in the target compound may enhance blood-brain barrier penetration, warranting studies on CNS applications .
- Materials Science : Aromatic substituents (e.g., 4-phenylbenzoyl) suggest utility in organic semiconductors, but experimental data on charge transport are lacking .
- Synthetic Optimization : Current yields for amidation steps are unreported; mechanistic studies could improve efficiency .
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